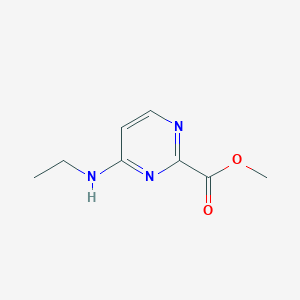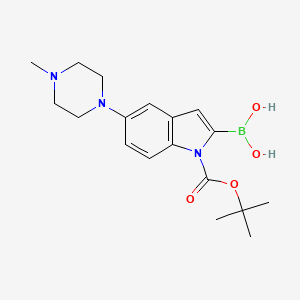
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at a controlled temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, often involves this compound.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride include:
- tert-Butyl (4-chloropyrrolidin-3-yl)(methyl)carbamate hydrochloride
- tert-Butyl (4-bromopyrrolidin-3-yl)(methyl)carbamate hydrochloride
- tert-Butyl (4-iodopyrrolidin-3-yl)(methyl)carbamate hydrochloride
These compounds share a similar pyrrolidine core structure but differ in the halogen substituent at the 4-position. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to other halogenated derivatives .
Eigenschaften
Molekularformel |
C10H20ClFN2O2 |
|---|---|
Molekulargewicht |
254.73 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluoropyrrolidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13(4)8-6-12-5-7(8)11;/h7-8,12H,5-6H2,1-4H3;1H |
InChI-Schlüssel |
RIERKMGYUSLELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC1F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)

![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)







![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)

